molecular formula C13H18O3 B8345548 3-(2-Ethyl-4-hydroxymethyl-6-methyl-phenyl)propionic acid

3-(2-Ethyl-4-hydroxymethyl-6-methyl-phenyl)propionic acid

Cat. No.: B8345548
M. Wt: 222.28 g/mol
InChI Key: STMFOFICBMTQNQ-UHFFFAOYSA-N
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Description

3-(2-Ethyl-4-hydroxymethyl-6-methyl-phenyl)propionic acid is an organic compound that belongs to the class of phenylpropionic acids. These compounds are characterized by a phenyl group attached to a propionic acid moiety. This particular compound features additional substituents on the phenyl ring, including ethyl, hydroxymethyl, and methyl groups, which can influence its chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-Ethyl-4-hydroxymethyl-6-methyl-phenyl)propionic acid can be achieved through various synthetic routes. One common method involves the Friedel-Crafts alkylation of a substituted benzene ring followed by subsequent functional group transformations. The reaction conditions typically include the use of a Lewis acid catalyst such as aluminum chloride (AlCl3) and an appropriate alkyl halide.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The choice of method depends on factors such as yield, purity, and cost-effectiveness. Catalysts, solvents, and reaction temperatures are optimized to maximize efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

3-(2-Ethyl-4-hydroxymethyl-6-methyl-phenyl)propionic acid can undergo various chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: The carboxylic acid moiety can be reduced to an alcohol using reducing agents like lithium aluminum hydride (LiAlH4).

    Substitution: The phenyl ring can undergo electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: KMnO4 in an alkaline medium or CrO3 in an acidic medium.

    Reduction: LiAlH4 in anhydrous ether.

    Substitution: Nitration using a mixture of concentrated nitric acid (HNO3) and sulfuric acid (H2SO4).

Major Products Formed

    Oxidation: Formation of 3-(2-Ethyl-4-carboxy-6-methyl-phenyl)-propionic acid.

    Reduction: Formation of 3-(2-Ethyl-4-hydroxymethyl-6-methyl-phenyl)-propanol.

    Substitution: Formation of various substituted derivatives depending on the electrophile used.

Scientific Research Applications

    Chemistry: Used as an intermediate in organic synthesis for the preparation of more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or analgesic effects.

    Industry: Utilized in the production of specialty chemicals, pharmaceuticals, and agrochemicals.

Mechanism of Action

The mechanism of action of 3-(2-Ethyl-4-hydroxymethyl-6-methyl-phenyl)propionic acid depends on its specific interactions with molecular targets. These may include:

    Enzyme Inhibition: The compound may inhibit specific enzymes involved in metabolic pathways.

    Receptor Binding: It may bind to receptors on cell surfaces, modulating cellular responses.

    Signal Transduction: The compound may influence intracellular signaling pathways, affecting gene expression and protein synthesis.

Comparison with Similar Compounds

Similar Compounds

    Ibuprofen: A widely used nonsteroidal anti-inflammatory drug (NSAID) with a similar phenylpropionic acid structure.

    Naproxen: Another NSAID with a similar structure but different substituents on the phenyl ring.

Uniqueness

3-(2-Ethyl-4-hydroxymethyl-6-methyl-phenyl)propionic acid is unique due to its specific substituents, which can influence its chemical reactivity and biological activity

Properties

Molecular Formula

C13H18O3

Molecular Weight

222.28 g/mol

IUPAC Name

3-[2-ethyl-4-(hydroxymethyl)-6-methylphenyl]propanoic acid

InChI

InChI=1S/C13H18O3/c1-3-11-7-10(8-14)6-9(2)12(11)4-5-13(15)16/h6-7,14H,3-5,8H2,1-2H3,(H,15,16)

InChI Key

STMFOFICBMTQNQ-UHFFFAOYSA-N

Canonical SMILES

CCC1=C(C(=CC(=C1)CO)C)CCC(=O)O

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a solution of 3-(2-ethyl-4-formyl-6-methyl-phenyl)-acrylic acid (2.75 g, 12.6 mmol) and DIPEA (1.8 g, 13.8 mmol) in ethanol (80 mL), Pd/C (275 mg, 10% Pd, moistened with 50% water) is added. The mixture is stirred for 16 h at it under 1 atm of H2. The catalyst is filtered off and the filtrate is concentrated. The residue is dissolved in EA, washed with 2 N aq. HCl, followed by 1 N aq. HCl and brine. The organic extract is dried over Na2SO4, filtered and evaporated to give 3-(2-ethyl-4-hydroxymethyl-6-methyl-phenyl)-propionic acid (2.8 g) as a white solid; LC-MS: tR=0.76 min.
Name
3-(2-ethyl-4-formyl-6-methyl-phenyl)-acrylic acid
Quantity
2.75 g
Type
reactant
Reaction Step One
Name
Quantity
1.8 g
Type
reactant
Reaction Step One
Quantity
80 mL
Type
solvent
Reaction Step One
Name
Quantity
275 mg
Type
catalyst
Reaction Step One

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